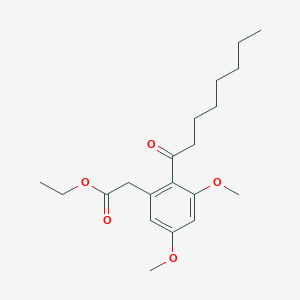

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate

Description

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate |

InChI |

InChI=1S/C20H30O5/c1-5-7-8-9-10-11-17(21)20-15(13-19(22)25-6-2)12-16(23-3)14-18(20)24-4/h12,14H,5-11,13H2,1-4H3 |

InChI Key |

RTLZXEICSNUNTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate can be achieved through a multi-step process:

Starting Material Preparation: The synthesis begins with the preparation of 3,5-dimethoxyacetophenone.

Acylation: The 3,5-dimethoxyacetophenone undergoes Friedel-Crafts acylation with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3,5-dimethoxy-2-octanoylacetophenone.

Esterification: The final step involves the esterification of 3,5-dimethoxy-2-octanoylacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate has shown promising potential in medicinal applications, particularly in the development of pharmaceuticals.

- Anticancer Activity : Research indicates that compounds with similar structures can exhibit significant anticancer properties. For example, derivatives of related phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. A study showed that modifications in the alkyl chain enhanced the cytotoxicity of similar compounds against breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Properties : this compound may possess antimicrobial activity due to the presence of methoxy groups, which can enhance the lipophilicity and cellular uptake of the compound. In vitro studies have reported that related compounds exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .

Materials Science

The compound is utilized as an intermediate in the synthesis of specialty materials, particularly in adhesives and coatings.

- Adhesive Formulations : this compound is incorporated into two-component curable adhesives. These adhesives demonstrate improved performance characteristics such as enhanced adhesion strength and resistance to environmental factors. The incorporation of such compounds has been shown to suppress resin deterioration in adhesive formulations .

Agricultural Chemistry

In agricultural applications, this compound may serve as a potential agrochemical.

- Pesticide Development : The structural features of this compound suggest potential uses in developing novel pesticides or herbicides. Compounds with similar aromatic structures have been investigated for their efficacy against pests and weeds, indicating that this compound could be explored for similar applications .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed that modifications in the alkyl chain significantly increased cytotoxicity against various cancer cell lines. The mechanism involved disruption of DNA synthesis pathways.

Case Study 2: Adhesive Performance

Research on adhesives containing this compound demonstrated a marked improvement in adhesion properties compared to traditional formulations. The study highlighted the compound's role in enhancing thermal stability and reducing moisture sensitivity.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate involves its interaction with specific molecular targets. The ester and ketone functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to five analogues based on substituents, core scaffolds, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Methoxy vs. Halogen Substituents

- Target Compound : 3,5-Dimethoxy groups are electron-donating , enhancing resonance stabilization of the aromatic ring. This may increase solubility in polar solvents compared to halogenated analogues .

Octanoyl Chain vs. Acetyl/Ketone Groups

- The 2-octanoyl chain in the target compound introduces a long aliphatic tail, likely improving membrane permeability and bioavailability compared to shorter-chain analogues like ethyl acetoacetate derivatives .

- Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate: Contains multiple ketones, which may confer chelating properties but reduce stability under basic conditions .

Core Structure Variations

Thermal Stability :

- The target compound’s predicted high boiling point (471°C) suggests suitability for high-temperature applications, unlike simpler esters like ethyl 2-phenylacetoacetate (lower MW, lower stability) .

Bioactivity Potential:

- The octanoyl chain and methoxy groups may align with cytosporone-like bioactivities (e.g., antimicrobial), whereas imidazole derivatives () are more likely to target kinases or GPCRs .

Biological Activity

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate, with the chemical formula CHO and CAS number 85661-32-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds similar in structure to this compound possess antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest potential anticancer effects in vitro, particularly against specific cancer cell lines.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways that regulate cell growth and inflammation.

- Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through intrinsic pathways.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Anticancer Activity

In a study investigating the effects of similar compounds on human colon cancer cell lines (U87G and RKO), it was found that treatment with analogs resulted in significant growth inhibition at concentrations of 7.5 and 15 µM. The results indicated a dose-dependent response, suggesting that this compound may have similar effects due to structural similarities.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on the structure of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.